Tris(pentane-2,4-dionato)bismuth
Description
Overview of Bismuth Coordination Compounds: Historical Context and Contemporary Relevance
The chemistry of bismuth, a heavy element in Group 15 of the periodic table, has been known since ancient times, though it was often confused with lead and tin. wikipedia.orgbritannica.com Historically, its chemical applications were primarily in traditional inorganic chemistry, focusing on halides and chalcogenides. acs.org However, over the past quarter-century, a deeper appreciation for bismuth's unique characteristics has emerged. acs.org
Bismuth is one of the heaviest essentially non-radioactive elements and possesses significant spin-orbit coupling. acs.org It can exist in various oxidation states, from +5 to -3, and exhibits a stereochemically active 6s² lone pair of electrons, leading to a wide range of coordination numbers and bonding modes. acs.orgnih.gov This versatility has propelled the development of novel bismuth-based compounds with exceptional physical and chemical properties. acs.org
In contemporary research, bismuth coordination complexes are gaining attention for their potential in various fields. Bismuth's low toxicity compared to other heavy metals like lead makes it an attractive and sustainable alternative in the development of functional materials. wikipedia.orgacs.org Modern synthetic techniques have led to new classes of bismuth compounds with uncommon structures, including large polyanions and polycations. acs.orgwikipedia.org These compounds are being explored for applications in areas such as catalysis and optoelectronics. britannica.comnih.gov
Significance of Beta-Diketonate Ligands in Main Group and Transition Metal Chemistry
Beta-diketonate ligands, such as the pentane-2,4-dionate (acetylacetonate, acac) found in Tris(pentane-2,4-dionato)bismuth, are a crucial class of ligands in coordination chemistry. researchgate.net They are bidentate, meaning they bind to the metal center through two donor atoms, in this case, the two oxygen atoms, forming a stable six-membered chelate ring. researchgate.netalfachemic.com
The versatility of β-diketonate ligands stems from their straightforward synthesis and the ease with which their steric and electronic properties can be modified. nih.govrsc.org This tunability allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org These ligands are known to stabilize metal ions in various oxidation states. chemscene.com
In both main group and transition metal chemistry, β-diketonate complexes have found a wide array of applications. They are utilized as catalysts, in the preparation of volatile complexes for chemical vapor deposition (CVD), as luminescent materials, and in heat stabilizers. researchgate.netalfachemic.com The ability of the ligand to absorb energy and transfer it to the metal ion is particularly important in the development of luminescent materials. alfachemic.com
Research Landscape of Tris(pentane-2,4-dionato)metal Complexes
The study of tris(pentane-2,4-dionato)metal complexes, often abbreviated as M(acac)₃, is a well-established area of research. These complexes have been synthesized and characterized for a wide range of metals, including transition metals like chromium, cobalt, ruthenium, rhodium, and iridium, as well as main group elements like gallium. capes.gov.brnist.gov
Research on these complexes has covered various aspects, from their synthesis and structural characterization to their photophysical and chemical properties. For instance, methods for the optical resolution of tris(pentane-2,4-dionato)metal(III) complexes have been developed. capes.gov.br The solubility of these complexes in different media, such as supercritical carbon dioxide, has also been investigated. nih.gov
A significant area of research involves the modification of the pentane-2,4-dionato ligand itself. For example, the nitration of tris(pentane-2,4-dionato)cobalt(III) to form tris(3-nitropentane-2,4-dionato)cobalt(III) has been studied, with detailed analysis of the resulting complex's structure and properties. otterbein.edunih.gov These nitrated complexes have even been explored as a new class of high-energy materials. mdpi.combg.ac.rs The coordination of different ligands to the metal center alongside the pentane-2,4-dionato ligand has also been a subject of study, as seen in lanthanide complexes. nih.govontosight.ai
Scope and Academic Research Focus on this compound
The academic research focus on this compound is centered on its synthesis, structural characterization, and potential applications in materials science. While the broader field of bismuth coordination chemistry is expanding, the specific investigation of Bi(acac)₃ provides a platform to understand the fundamental coordination chemistry of bismuth with a well-understood and versatile ligand.
Current research endeavors aim to leverage the unique properties of both the bismuth center and the pentane-2,4-dionate ligand. The high spin-orbit coupling of bismuth, combined with the potential for ligand-centered electronic transitions, makes these complexes interesting for photophysical studies and potential applications in optoelectronic devices. nih.gov Furthermore, the Lewis acidic nature of the bismuth(III) center suggests potential catalytic applications, similar to other metal acetylacetonate (B107027) complexes.
The synthesis of bismuthanyl-substituted monomeric triel hydrides, which involves complex bismuth-containing precursors, highlights the ongoing efforts to create novel bismuth compounds with unique bonding arrangements. nih.govrsc.org While not directly involving this compound, this research indicates the broader interest in exploring the diverse coordination chemistry of bismuth. The study of Bi(acac)₃ and its derivatives contributes to this growing body of knowledge, paving the way for the design of new bismuth-based materials with tailored functionalities.
Structure
3D Structure of Parent
Properties
CAS No. |
16009-82-8 |
|---|---|
Molecular Formula |
C15H21BiO6 |
Molecular Weight |
506.30 g/mol |
IUPAC Name |
bismuth;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Bi/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
AVOAICURCZUIQZ-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Bi+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Bi+3] |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Tris Pentane 2,4 Dionato Bismuth
Solid-State Structural Analysis by X-ray Diffraction
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While a specific, publicly available single-crystal X-ray structure of Tris(pentane-2,4-dionato)bismuth is not widely documented, its structural characteristics can be reliably inferred from closely related bismuth(III) complexes and other metal acetylacetonates (B15086760).
Crystal Structure Determination and Molecular Geometry of the Bismuth(III) Coordination Environment
The central bismuth(III) ion in this compound is chelated by three pentane-2,4-dionate (acac) ligands. Each acac ligand acts as a bidentate donor, binding to the bismuth center through its two oxygen atoms. This results in the formation of three stable, six-membered chelate rings.
The Bi³⁺ ion has an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s², making it a post-transition metal with a stereochemically active 6s² lone pair of electrons. This lone pair significantly influences the coordination geometry, typically causing distortions from ideal polyhedra. In analogous structures, such as Bismuth(III) acetate, the coordination sphere is distorted, with unsymmetrical Bi-O bond lengths. wikipedia.org Therefore, for this compound, an octahedral geometry is unlikely. Instead, a distorted geometry is expected, where the six coordinating oxygen atoms and the lone pair arrange to minimize repulsion, often resulting in a coordination number greater than six or a highly irregular six-coordinate geometry. The Bi-O bond lengths are anticipated to be in the range of 2.3 to 2.6 Å, consistent with similar bismuth(III) carboxylate and β-diketonate structures. wikipedia.org
Table 1: Expected Crystallographic and Geometric Parameters for this compound
| Parameter | Expected Value / Description |
| Chemical Formula | C₁₅H₂₁BiO₆ |
| Molecular Weight | 506.30 g/mol |
| Crystal System | Likely monoclinic or triclinic due to potential packing distortions |
| Coordination Number | 6 |
| Coordination Geometry | Distorted octahedron, influenced by the stereochemically active 6s² lone pair. |
| Ligand Coordination | Three bidentate pentane-2,4-dionate ligands forming six-membered chelate rings. |
| Expected Bi-O Bond Length | ~2.3 - 2.6 Å |
Analysis of Intermolecular Interactions, Packing Modes, and Supramolecular Architectures
In the absence of strong hydrogen bond donors, the crystal packing of neutral metal acetylacetonate (B107027) complexes is primarily dictated by van der Waals forces. For this compound, the crystal lattice would consist of discrete, neutral molecules. The packing arrangement would be driven by the need to efficiently fill space.
Weak C-H···O hydrogen bonds are also expected to play a role in the supramolecular architecture. These interactions would likely occur between the methyl protons of the acetylacetonate ligands on one molecule and the carbonyl oxygen atoms of an adjacent molecule. Such interactions are commonly observed in the crystal structures of other metal acetylacetonates and contribute to the formation of extended one-, two-, or three-dimensional networks. nih.gov
Solution-Phase Structural Characterization
Spectroscopic techniques are vital for confirming the structure of a compound in solution and for probing its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Structure, Dynamics, and Ligand Exchange
NMR spectroscopy provides detailed information about the structure of this compound in solution. As the Bi(III) ion is diamagnetic, sharp signals are expected in its ¹H and ¹³C NMR spectra, in contrast to the broad, shifted signals seen for paramagnetic metal acetylacetonates. azom.commagritek.com
The ¹H NMR spectrum is expected to show two main resonances corresponding to the protons of the acetylacetonate ligand: a signal for the twelve methyl (CH₃) protons and a signal for the three methine (CH) protons. azom.com In a symmetric, non-fluxional environment, single sharp peaks would be observed for each. The chemical shifts would be similar to those found in other diamagnetic M(acac)₃ complexes, such as Al(acac)₃ or Co(acac)₃. magritek.com
Table 2: Predicted ¹H NMR Data for this compound in a Non-coordinating Solvent (e.g., CDCl₃)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | ~ 2.0 - 2.2 | Singlet | 12H |
| Methine (CH) | ~ 5.4 - 5.6 | Singlet | 3H |
Furthermore, NMR can be used to study dynamic processes such as ligand exchange. Metal acetylacetonate complexes can be labile, and variable-temperature NMR studies could reveal if the ligands are exchanging on the NMR timescale. Such exchange processes could involve intramolecular rearrangements or intermolecular exchange with free ligands in the solution.
²⁰⁹Bi NMR spectroscopy is a potential tool for directly probing the bismuth center. However, ²⁰⁹Bi is a spin I = 9/2 nucleus with a large quadrupole moment. huji.ac.il This typically results in very broad NMR signals, especially in environments of low symmetry. nih.govnih.gov Given the expected distorted geometry around the bismuth atom in this complex, any ²⁰⁹Bi NMR signal would likely be extremely broad and difficult to detect with standard high-resolution NMR equipment. huji.ac.ilpascal-man.com
Mass Spectrometry: Confirmation of Molecular Composition and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule, providing further structural confirmation. Under electron ionization (EI) or other soft ionization techniques like MALDI, metal acetylacetonates exhibit characteristic fragmentation patterns. nih.govoup.com
The primary fragmentation pathway for this compound is the sequential loss of the acetylacetonate (acac) ligands, which have a mass of 99 Da. The mass spectrum is expected to show a molecular ion peak, [Bi(acac)₃]⁺, followed by major fragment ions corresponding to the loss of one and two ligands. oup.compublish.csiro.au
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Description |
| Molecular Ion | [Bi(C₅H₇O₂)₃]⁺ | 506.1 | Parent molecule with one electron removed. |
| Fragment 1 | [Bi(C₅H₇O₂)₂]⁺ | 407.0 | Loss of one acetylacetonate radical (99 Da). |
| Fragment 2 | [Bi(C₅H₇O₂)]⁺ | 308.0 | Loss of two acetylacetonate radicals. |
| Bismuth Ion | [Bi]⁺ | 209.0 | Loss of all three acetylacetonate radicals. |
| Ligand Fragment | [C₅H₇O₂]⁺ | 99.1 | Acetylacetonate ligand cation. |
m/z values are calculated using the most abundant isotope, ²⁰⁹Bi.
This fragmentation pattern provides clear evidence for the composition of the complex, confirming the presence of a central bismuth atom coordinated by three intact pentane-2,4-dionate ligands.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful, non-destructive tools for probing the molecular structure and bonding within this compound. These techniques provide a detailed picture of the ligand environment and the nature of the metal-ligand interactions.
Infrared (IR) spectroscopy is instrumental in confirming the coordination of the pentane-2,4-dionate (acac) ligand to the bismuth center. The IR spectrum of a metal acetylacetonate complex is characterized by several key vibrational modes. The absence of the broad O-H stretching band, typically found in the free ligand due to its enolic form, is a primary indicator of complex formation.
The most significant regions in the IR spectrum of tris(acetylacetonato) complexes are those associated with the C=O and C=C stretching vibrations of the chelate ring. These bands are often coupled and appear in the 1600-1500 cm⁻¹ region. For many metal tris(acetylacetonates), including those of transition metals like iron and chromium, a strong band is observed around 1577 cm⁻¹, which is primarily attributed to the C=O stretching vibration, while a band near 1522 cm⁻¹ is assigned to the C=C stretching coupled with C-C stretching. acs.org
A critical aspect of the IR spectrum for a metal complex is the identification of the metal-oxygen (M-O) stretching vibrations, as these provide a direct measure of the bond strength between the metal and the ligand. For tris(acetylacetonato)metal(III) complexes, these vibrations typically appear in the lower frequency region of the spectrum, generally below 700 cm⁻¹. The exact position of the M-O stretching frequency is sensitive to the mass of the central metal ion and the strength of the M-O bond. A study on various transition metal tris(acetylacetonates) showed a correlation between the experimental frequency of the M-O vibrations and the corresponding force constants. researchgate.net For instance, in Al(acac)₃, the Al-O stretching vibrations are observed around 484 cm⁻¹ and in the 658-771 cm⁻¹ range. acs.org Given that bismuth is a heavier element, the Bi-O stretching vibrations in this compound are expected to occur at lower frequencies compared to those of first-row transition metals.
Table 1: Typical Infrared Vibrational Frequencies for Metal(III) Acetylacetonate Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
| ν(C=O) | 1570 - 1590 | Carbonyl Stretch |
| ν(C=C) + ν(C-C) | 1520 - 1530 | Carbon-Carbon Stretch |
| δ(C-H) + ν(C-CH₃) | 1400 - 1450 | Methyl Bending and Stretch |
| ν(C-CH₃) + ν(C=C) | 1250 - 1300 | Methyl and Carbon-Carbon Stretch |
| π(C-H) | 750 - 800 | Out-of-plane C-H Bend |
| ν(M-O) | 400 - 700 | Metal-Oxygen Stretch |
Note: The exact frequencies can vary depending on the central metal ion and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by ligand-centered and charge-transfer transitions.
In analogous tris(acetylacetonato)metal(III) complexes, intense absorption bands are typically observed in the UV region, which are assigned to π → π* transitions within the acetylacetonate ligand. For example, in tris(acetylacetonato)iron(III), strong absorptions are seen around 270 nm and 355 nm. dtic.mil Similar transitions are anticipated for the bismuth complex.
Due to the filled d-shell or high-energy d-orbitals of Bi(III), d-d transitions, which are common in transition metal complexes, are not expected. Instead, ligand-to-metal charge transfer (LMCT) bands may appear, although they might be obscured by the more intense ligand-centered transitions. A study on bismuth(III) complexes with sulfur-containing biomolecules identified a characteristic absorption peak near 340 nm, indicative of complex formation. researchgate.net While the ligand is different, this suggests that the electronic spectrum of a bismuth complex is sensitive to the nature of the coordinating atoms. The UV-Vis spectrum of Bi(III) species has been shown to exhibit notable absorption features. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | 250 - 350 | Ligand-centered transitions, typically high intensity. |
| n → π | 300 - 400 | Ligand-centered transitions, typically lower intensity than π → π*. |
| LMCT | 300 - 450 | Ligand-to-Metal Charge Transfer, intensity can vary. |
Tris(β-diketonato)metal(III) complexes with D₃ symmetry are chiral and can exist as enantiomers (Δ and Λ). Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that can distinguish between these enantiomers. While specific CD or VCD studies on this compound are not widely reported, research on analogous complexes provides a strong foundation for the potential application of these techniques.
Studies on a series of [M(III)(acac)₃] complexes (where M = Cr, Co, Ru, Rh, Ir, and Al) have shown that VCD spectra are highly sensitive to the central metal ion. researchgate.net The VCD peaks associated with the C-O stretching modes were particularly affected by the nature of the metal, indicating that VCD can probe the subtle effects of the metal on the vibrational dynamics of the ligands. This suggests that VCD could be a valuable tool for studying the stereochemistry of chiral bismuth(III) β-diketonato complexes.
Furthermore, the phenomenon of emerging circularly polarized luminescence (CPL) and CD has been observed in lanthanide tris(β-diketonate) complexes upon interaction with chiral molecules. researchgate.net This highlights the sensitivity of chiroptical methods to the coordination environment. Given that bismuth is a heavy p-block element, the influence of its stereochemically active lone pair could lead to interesting and unique CD and VCD spectral features in its chiral complexes.
Thermal Analysis Techniques: Investigating Decomposition Characteristics and Thermal Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and decomposition pathway of this compound. This information is particularly important for applications in materials science, such as in chemical vapor deposition (CVD) where the complex is used as a precursor.
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products. For many metal acetylacetonates, thermal decomposition occurs in one or more steps, leading to the formation of metal oxides, carbonates, or the pure metal, depending on the atmosphere (e.g., air, nitrogen). For instance, the thermal decomposition of a bismuth(III) salophen catalyst showed multiple endothermic stages corresponding to the removal of water and the decomposition of the ligand framework, ultimately leading to the formation of bismuth oxide. researchgate.net Similarly, the thermal analysis of basic bismuth oxalate (B1200264) revealed that decomposition to bismuth oxide occurs in the temperature range of 260-310°C.
DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions, melting points, and the enthalpy of decomposition. The DSC curve for a metal acetylacetonate would show endothermic peaks for melting and exothermic peaks for decomposition.
Coordination Chemistry Principles Governing Tris Pentane 2,4 Dionato Bismuth
Electronic Structure of Bismuth(III) and the Stereochemical Activity of its Lone Pair (Inert Pair Effect)
The electronic configuration of bismuth, the heaviest stable element in Group 15, is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. In its +3 oxidation state, bismuth has a 6s² lone pair of electrons. The tendency of these outermost s-electrons to remain unshared in bonding situations is known as the "inert pair effect". wikipedia.orgallen.in This effect is prominent in heavier p-block elements, leading to the increased stability of oxidation states that are two less than the group valency. wikipedia.org For bismuth, this makes the +3 oxidation state more stable than the +5 state. allen.in
The 6s² lone pair in Bi(III) is not always stereochemically inert. Its influence on the coordination geometry depends on the nature of the ligands and the coordination number. acs.org In some complexes, the lone pair is stereochemically active, occupying a position in the coordination sphere and causing distortions from ideal geometries, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. acs.orgnih.gov For instance, in certain bismuth(III) complexes, the coordination geometry is described as a distorted octahedron or a pentagonal pyramid, with the lone pair presumed to occupy a vacant coordination site. researchgate.netresearchgate.net This distortion can be seen as a displacement of the bismuth atom from the centroid of its coordination polyhedron. researchgate.net
However, in other cases, the lone pair can be stereochemically inactive, residing in a spherically symmetrical s-orbital and not influencing the geometry. acs.org The flexibility of the coordination geometry around bismuth is notable, and the difference between structures with stereochemically active and inactive lone pairs can be subtle, sometimes influenced by crystal packing effects. acs.org Theoretical studies have shown that for some bismuth complexes, a structure with a stereochemically active lone pair is energetically favored in the gas phase, while a more symmetrical structure with an inactive lone pair might be observed in the solid state. acs.org
Chelate Ring Conformation, Planarity, and Stability of Pentane-2,4-dionato Ligands in Bismuth Complexes
The stability of the chelate ring in bismuth complexes is influenced by several factors. The strong binding of Bi(III) to oxygen donor ligands contributes to the formation of stable complexes. nih.gov The formation of a six-membered ring is entropically favored. The nature of the substituents on the pentane-2,4-dionato ligand can also affect the stability and properties of the complex. For instance, fluorinated β-diketonates are known to enhance the volatility and thermal stability of metal complexes. researchgate.net
Variable Coordination Number and Geometry of Bismuth(III) in Beta-Diketonate Systems
Bismuth(III) is known for its highly variable coordination number and often irregular coordination geometry. francis-press.com This variability is a consequence of its large ionic radius, the presence of the 6s² lone pair, and its ability to accommodate a range of ligands. In β-diketonate systems, bismuth(III) can exhibit coordination numbers ranging from four to eight, leading to a variety of geometries.
In tris(pentane-2,4-dionato)bismuth, the bismuth atom is coordinated to three bidentate pentane-2,4-dionato ligands, resulting in a coordination number of six. The geometry is often described as a distorted octahedron. francis-press.com The distortion from a perfect octahedral geometry can be attributed to the stereochemical activity of the 6s² lone pair, which can occupy a coordination site. acs.orgnih.gov
However, bismuth(III) can also form complexes with different stoichiometries and coordination numbers. For example, it can form dimeric or polymeric structures where the β-diketonate ligands or other bridging ligands link multiple bismuth centers. nih.govacs.org In some complexes, the coordination sphere of bismuth is described as hemidirected, where the ligands are arranged on one side of the metal ion, leaving a void on the other side, presumably occupied by the lone pair. mdpi.com The coordination geometry can also be influenced by the presence of other ligands in mixed-ligand complexes.
rsc.orgresearchgate.netrsc.orgresearchgate.netfrancis-press.commdpi.comacs.org| Coordination Number | Geometry | Example Complex Type | Reference |
|---|---|---|---|
| 4 | Disphenoidal (see-saw) | [Bi(SR)₃(L)] (L = monodentate ligand) | |
| 5 | Square pyramidal | [Bi(SR)₃(L)₂] (L = monodentate ligand) | |
| 6 | Distorted Octahedral | This compound | |
| 6 | Hemidirected | [Bi(L)(Cl)₄]n (L = bidentate ligand) | |
| 8 | Square antiprismatic | [Bi(H₂O)₈]³⁺ |
Formation and Structural Characteristics of Mixed-Ligand Bismuth Complexes Incorporating Pentane-2,4-dionato
Bismuth(III) readily forms mixed-ligand complexes where the coordination sphere contains pentane-2,4-dionato along with other ligands. tandfonline.com The formation of these complexes is driven by the ability of the bismuth ion to accommodate various donor atoms, such as nitrogen, sulfur, and other oxygen-containing ligands, in addition to the β-diketonate. tandfonline.comnih.gov
The structural characteristics of these mixed-ligand complexes are diverse. The introduction of a second ligand can significantly alter the coordination number and geometry around the bismuth center. For example, the reaction of a bismuth β-diketonate with a nitrogen-containing ligand can lead to the formation of adducts with increased coordination numbers. tandfonline.com
Comparative Coordination Chemistry with Other Group 15 Metal Beta-Diketonates (e.g., Antimony)
A comparison of the coordination chemistry of bismuth(III) β-diketonates with those of its lighter Group 15 congeners, particularly antimony(III), reveals interesting trends. Like bismuth, antimony also exhibits the inert pair effect, with a stable +3 oxidation state. However, the stereochemical activity of the lone pair is generally more pronounced for Sb(III) than for Bi(III).
Antimony(III) β-diketonate complexes often display distorted geometries due to the influence of the 5s² lone pair. doi.org The coordination chemistry of antimony has been a subject of interest for both its theoretical aspects and practical applications. doi.org
The larger size of the bismuth atom compared to antimony allows for higher coordination numbers and greater flexibility in its coordination sphere. utexas.edu While both elements form stable complexes with β-diketones, the subtle differences in their electronic structures and ionic radii lead to variations in their coordination preferences and the resulting geometries of their complexes. For instance, while six-coordination is common for tris(β-diketonato) complexes of both metals, the degree of distortion from ideal octahedral geometry can differ.
libretexts.orgallen.inlibretexts.orgdoi.orgacs.org| Property | Arsenic (As) | Antimony (Sb) | Bismuth (Bi) | Reference |
|---|---|---|---|---|
| Common Oxidation State | +3, +5, -3 | +3, +5 | +3 | |
| Inert Pair Effect | Less pronounced | Significant | Very pronounced | |
| Ionic Radius (M³⁺, pm) | 58 | 76 | 103 | |
| Coordination Number in Tris(β-diketonates) | Typically 6 | Typically 6 | Typically 6 | |
| Stereochemical Activity of Lone Pair | Variable | Generally active | Variable |
Reactivity Profiles and Mechanistic Studies of Tris Pentane 2,4 Dionato Bismuth
Thermal Decomposition Pathways and Kinetic Analysis
The thermal stability and decomposition mechanism of metal acetylacetonate (B107027) complexes are crucial for applications such as chemical vapor deposition (CVD) of metal oxide films. While specific studies on Tris(pentane-2,4-dionato)bismuth are limited, the thermal behavior can be inferred from studies on other metal acetylacetonates (B15086760) and bismuth compounds.
The thermal decomposition of metal acetylacetonate complexes typically proceeds through the cleavage of the metal-oxygen bond and the fragmentation of the acetylacetonate ligand. Mass spectrometry studies of various metal acetylacetonates have identified common gaseous products such as acetone (B3395972), carbon dioxide, and ketene, resulting from the breakdown of the ligand. acs.org
For bismuth compounds, thermal decomposition often leads to the formation of bismuth oxide (Bi₂O₃) or, under certain conditions, metallic bismuth. For instance, the thermal decomposition of bismuth acetate, Bi(CH₃COO)₃, between 50-200°C yields bismuth oxyacetate (BiOCH₃COO) through the release of acetic acid. nii.ac.jp Further heating of other bismuth-organic precursors generally results in the formation of various polymorphs of bismuth oxide. amanote.com
Based on these analogies, the thermal decomposition of this compound is expected to yield bismuth oxide as the primary solid-state product. The gaseous products would likely include acetone and carbon dioxide from the fragmentation of the pentanedionate ligand.
Table 1: Postulated Decomposition Products of this compound
| Phase | Postulated Products |
| Gaseous | Acetone (C₃H₆O), Carbon Dioxide (CO₂) |
| Solid-State | Bismuth(III) oxide (Bi₂O₃) |
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to determine the kinetic parameters of thermal decomposition. For nanostructured bismuth subcarbonate, (BiO)₂CO₃, the activation energy for decomposition was found to be in the range of 160–170 kJ/mol. nih.gov Studies on other metal acetylacetonates have also reported a range of activation energies depending on the metal center and experimental conditions.
While specific kinetic data for the thermal degradation of this compound is not available in the reviewed literature, it is expected that the decomposition would be a multi-step process, similar to other bismuth compounds. nih.gov The activation energy would be influenced by the strength of the Bi-O bond and the stability of the acetylacetonate ligand.
Table 2: Illustrative Kinetic Parameters for the Thermal Decomposition of Related Bismuth Compounds
| Compound | Decomposition Temperature Range (°C) | Activation Energy (kJ/mol) |
| (BiO)₂CO₃ nanoplates | 300–500 | 160–170 |
Data from the thermal decomposition of nanostructured bismuth subcarbonate, as specific data for this compound is not available. nih.gov
Ligand Reactivity and Substitution Reactions
The pentane-2,4-dionate ligand in this compound can undergo various reactions, including substitution by other ligands. Bismuth(III) salts are known to act as Lewis acids and can catalyze a range of organic transformations. nih.gov
Ligand exchange reactions are common for tris(acetylacetonato) metal complexes. For example, adding a different chelating ligand can lead to the partial or complete substitution of the acetylacetonate ligands. The reactivity of bismuth(III) compounds with acids and bases is also well-documented. Bismuth(III) ions in aqueous solution readily hydrolyze to form bismuthyl (BiO⁺) species. pilgaardelements.com With strong bases, bismuth(III) precipitates as bismuth hydroxide, Bi(OH)₃. libretexts.org
The hydrolysis of this compound, particularly in the presence of moisture, could lead to the formation of bismuth oxo-species and free acetylacetone (B45752). The reactivity with strong acids would likely lead to the protonation and dissociation of the acetylacetonate ligands.
Intermolecular Interactions and Self-Assembly Phenomena
The solid-state structure and packing of this compound are governed by intermolecular interactions. While a specific crystal structure analysis for this compound was not found in the reviewed literature, studies on other bismuth compounds reveal the importance of various non-covalent interactions. These can include van der Waals forces, and in some cases, weaker interactions involving the bismuth center. researchgate.net
For instance, the crystal structure of tris(3-chloropentane-2,4-dionato)aluminium shows that molecules are linked via C—H⋯Cl contacts, forming a one-dimensional framework. researchgate.net In other bismuth complexes, close contacts between bismuth and other atoms like oxygen, nitrogen, and chlorine have been observed, indicating the potential for bismuth to participate in intermolecular bonding. researchgate.net The presence of the organic ligands in this compound would also contribute to crystal packing through hydrophobic and van der Waals interactions.
Photophysical and Excited-State Dynamics (if applicable to Bismuth systems)
Bismuth(III) complexes have shown potential as luminescent materials. The photoluminescence in these systems often arises from transitions involving the electronic states of the bismuth ion or from ligand-to-metal charge transfer. For example, some bismuth(III) chloride hybrids exhibit room-temperature phosphorescence with quantum yields that can be tuned by modifying the structure. nih.gov The lifetime of the excited state in these materials can be on the order of milliseconds. nih.gov
The pentane-2,4-dionate ligand itself can also participate in photophysical processes. In lanthanide complexes, the acetylacetonate ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. nih.gov While specific photophysical data for this compound is scarce, it is plausible that it could exhibit luminescence, either from the bismuth center, the ligand, or a charge-transfer state. The efficiency of such luminescence would depend on the competition between radiative and non-radiative decay pathways of the excited state. The long-lived triplet excited states observed in some iridium(III) complexes with C^N cyclometalated ligands highlight the potential for heavy metal complexes to be utilized in photocatalysis. rsc.org
Advanced Applications in Chemical Technology and Materials Science
Precursor Development for Vapor Phase Deposition of Bismuth-Containing Thin Films
The synthesis of high-quality, bismuth-containing thin films is crucial for applications in microelectronics, optics, and energy. Vapor phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), offer precise control over film thickness and composition, but their success is highly dependent on the properties of the chemical precursors used. Tris(pentane-2,4-dionato)bismuth, also known as bismuth acetylacetonate (B107027) or Bi(acac)₃, has been evaluated for this purpose.
Chemical Vapor Deposition (CVD) Applications for Metal and Metal Oxide Films
This compound has been considered as a potential precursor for the CVD of bismuth oxide (Bi₂O₃). One source includes Bi(acac)₃ in a list of precursor systems, alongside an oxygen source, for the deposition of bismuth oxides ethernet.edu.et. However, detailed studies investigating its suitability have revealed significant challenges. Research aimed at growing bismuth ferrite (BiFeO₃) films via low-pressure CVD (LPCVD) found that Bi(acac)₃ exhibited poor volatility and unfavorable decomposition characteristics ucl.ac.ukresearchgate.netacs.org. These issues prevented successful vapor transport of the precursor, resulting in a failure to deposit the desired films ucl.ac.ukacs.org. Analysis of the residue after thermal analysis confirmed the presence of metallic bismuth, indicating that the compound decomposes in a manner unsuitable for clean oxide film growth acs.org.
Atomic Layer Deposition (ALD) for Highly Conformal Bismuth-Containing Films
Specific studies detailing the successful application of this compound as a precursor in ALD processes are not prominent in the scientific literature. The stringent requirements for ALD precursors—including good thermal stability within a specific temperature window and sufficient volatility—present a high barrier. Given the demonstrated low volatility and challenging decomposition behavior of Bi(acac)₃ in CVD studies, it is considered a difficult candidate for ALD applications, where controlled, self-limiting surface reactions are paramount ucl.ac.ukacs.org. Other bismuth precursors, such as certain bismuth alkoxides, have shown more promise in ALD for depositing Bi₂O₃ researchgate.net.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Complex Bismuth-Based Functional Oxides (e.g., Ferroelectric, Thermoelectric Materials)
The development of MOCVD routes for complex functional oxides like the multiferroic and ferroelectric material bismuth ferrite (BiFeO₃) is of significant interest. This compound was investigated as a potential bismuth source for the MOCVD of BiFeO₃, intended to be used alongside the common iron precursor tris(acetylacetonato)iron(III) [Fe(acac)₃] acs.org. However, attempts to use Bi(acac)₃ in a dual-source LPCVD system were unsuccessful. The precursor's poor volatility and thermal instability led to its decomposition before significant vapor transport could occur, thus preventing the incorporation of bismuth into the film acs.orgresearchgate.net. Researchers subsequently found success by replacing Bi(acac)₃ with a more volatile bismuth alkoxide precursor, [Bi(OᵗBu)₃], which enabled the growth of dense BiFeO₃ films researchgate.netacs.org.
| Target Material | Deposition Technique | Co-precursor | Outcome | Reason for Outcome | Reference |
|---|---|---|---|---|---|
| BiFeO₃ | LPCVD | [Fe(acac)₃] | Unsuccessful (No film growth) | Poor volatility and unfavorable decomposition characteristics. | researchgate.netacs.org |
| BiFeO₃ | LPCVD | [Fe(acac)₃] | Unsuccessful | Precursor decomposition with no vapor transport. | acs.org |
| Bi₂O₃ | CVD | O₂ | Listed as a potential system | General precursor table entry. | ethernet.edu.et |
Design Principles for Optimizing Bismuth Precursor Volatility and Thermal Stability
The challenges encountered with this compound serve as a critical case study for the design of effective vapor deposition precursors. Key principles for optimizing volatility and stability include:
Minimizing Intermolecular Interactions: The low volatility of Bi(acac)₃ is primarily attributed to its structure in the solid state. X-ray crystallography has revealed that it exists as a 1-D coordination polymer, where acetylacetonate ligands bridge between bismuth centers acs.orgdokumen.pub. This polymeric nature increases the energy required to bring the molecule into the gas phase. Successful precursors are typically discrete, monomeric molecules with weak intermolecular forces.
Ligand Design: The choice of ligand is paramount. Bulky ligands, such as the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligand, can sterically hinder the formation of polymeric structures, leading to monomeric or dimeric complexes with higher volatility compared to Bi(acac)₃. However, excessively large ligands can increase molecular weight to a point where volatility is again diminished.
Thermal Stability: The precursor must be stable enough to sublime or evaporate without decomposing but reactive enough to deposit the desired material on the substrate. The decomposition of Bi(acac)₃ to metallic bismuth suggests its thermal stability is insufficient for clean oxide deposition acs.org. In contrast, precursors like bismuth alkoxides or silylamides often provide cleaner decomposition pathways to bismuth oxide ucl.ac.uk.
Role in Catalysis and Organic Transformations
Bismuth(III) compounds are recognized as effective Lewis acid catalysts that are often cheaper and less toxic than many transition metal or other heavy metal catalysts epa.gov. Their catalytic activity stems from the ability of the Bi(III) center to coordinate with electron-rich functional groups, thereby activating substrates toward nucleophilic attack or rearrangement.
Mechanistic Investigations of Bismuth(III)-Catalyzed Reactions (e.g., Urethane Formation, Transfer Hydrogenation, Cycloadditions)
Urethane Formation: Bismuth(III) compounds, particularly carboxylates, are effective catalysts for the formation of polyurethanes, acting as environmentally benign alternatives to toxic organotin catalysts. The mechanism, elucidated in part by quantum chemical calculations, proceeds via a Lewis acid pathway. The proposed mechanism suggests that the alcohol reactant coordinates to the bismuth(III) center. This is followed by the formation of a bismuth alkoxide intermediate. The key turnover-limiting step is the migratory insertion of the isocyanate into the Bi-O bond of the alkoxy ligand, which forms a carbamate that is subsequently released to regenerate the catalyst. This process accelerates the urethane-forming reaction by a factor of 10⁴ to 10⁵ compared to the uncatalyzed reaction.
Transfer Hydrogenation: Bismuth-catalyzed transfer hydrogenation provides a method for the reduction of functional groups like azoarenes. Mechanistic studies, including kinetic analysis and DFT calculations, reveal that this transformation operates through a low-valent bismuth redox cycle, typically involving Bi(I) and Bi(III) species rsc.org. While the catalyst resting state may be a Bi(I) complex, a key intermediate is a Bi(III) hydride. The reaction is understood to proceed via the oxidation of Bi(I) to Bi(III) by a proton source, followed by hydride transfer to the substrate and regeneration of the Bi(I) catalyst ucl.ac.uk. The process is sensitive to the acidity (pKa) of the proton source, confirming the proton-coupled nature of the transformation rsc.org.
Cycloadditions: Bismuth(III) salts such as bismuth triflate (Bi(OTf)₃) and bismuth chloride (BiCl₃) function as effective Lewis acid catalysts for various cycloaddition reactions.
Diels-Alder Reaction: In the [4+2] Diels-Alder cycloaddition, the bismuth(III) catalyst coordinates to the dienophile, typically through a carbonyl group. This coordination enhances the electrophilicity of the dienophile and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. This electronic activation accelerates the reaction with the diene. Bismuth catalysts have been shown to provide good yields and selectivity with no polymerization, which can be an issue with other strong Lewis acids researchgate.net.
[3+2] Cycloaddition: Bismuth(III) triflate has also been shown to promote [3+2] cycloaddition reactions, for example, between N-tosylaziridines and nitriles to form imidazolines rsc.org. The mechanism involves the Lewis acidic Bi(III) center activating the aziridine for ring-opening by the nitrile nucleophile.
Other Cyclizations: Bismuth(III) catalysts can also facilitate intramolecular cascade reactions, such as the bis-cyclization of propargylic diol-esters to form oxaspirolactones through a π-electrophilic activation mechanism rsc.org.
| Reaction Type | Typical Catalyst | Role of Bismuth(III) | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Urethane Formation | Bismuth Carboxylates | Lewis Acid Activation | Migratory insertion of isocyanate into Bi-O bond of an alkoxide intermediate. | |
| Transfer Hydrogenation | Organobismuth(I) Complexes | Component of Bi(I)/Bi(III) Redox Cycle | Formation of a Bi(III) hydride intermediate for hydrogen transfer. | rsc.org |
| Diels-Alder Cycloaddition | Bi(OTf)₃, BiCl₃ | Lewis Acid Activation | Coordination to dienophile, lowering its LUMO energy. | researchgate.net |
| [3+2] Cycloaddition | Bi(OTf)₃ | Lewis Acid Activation | Activation of aziridine for nucleophilic ring-opening. | rsc.org |
Development and Optimization of Homogeneous Bismuth Catalysts
Bismuth compounds, in general, are recognized as environmentally benign and cost-effective catalysts for a variety of organic transformations. rsc.org While specific research focusing exclusively on the optimization of this compound as a homogeneous catalyst is not extensively documented, the broader field of bismuth catalysis provides a strong indication of its potential. Bismuth(III) salts are known to act as effective Lewis acid catalysts in numerous organic reactions. researchgate.net
The catalytic activity of bismuth compounds is often attributed to the Lewis acidity of the Bi(III) center. For instance, bismuth triflate has demonstrated high efficiency in catalyzing various reactions. organic-chemistry.orgresearchgate.net It is plausible that this compound could be optimized as a homogeneous catalyst by tuning reaction parameters such as solvent, temperature, and the nature of the substrates. The acetylacetonate ligands can influence the solubility of the complex in organic solvents, a crucial factor for homogeneous catalysis.
Optimization strategies would likely involve tailoring the ligand environment to enhance the Lewis acidity of the bismuth center or to improve its stability under reaction conditions. The development of related bismuth catalyst systems often involves screening various bismuth salts and ligands to identify the most active and selective combination for a specific transformation. For example, bismuth(III) acetate has been shown to be a selective catalyst for the protodeboronation of borylated indoles. researchgate.net
Table 1: Examples of Bismuth-Catalyzed Organic Reactions
| Reaction Type | Bismuth Catalyst Example | Reference |
| Transcarbamoylation | Bismuth trifluoromethanesulfonate | researchgate.net |
| Meyer-Schuster Rearrangement | Bismuth(III) triflate | organic-chemistry.org |
| Synthesis of Dihydrobenzopyrans | Bismuth(III) triflate | researchgate.net |
| Synthesis of Trisubstituted Imidazoles | Bismuth(III) triflate | researchgate.net |
Strategies for Heterogenization of Bismuth Catalysts for Industrial Processes
The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, primarily to facilitate catalyst recovery and reuse. While specific methods for the heterogenization of this compound are not widely reported, general strategies for immobilizing homogeneous catalysts can be applied.
One common approach is the impregnation or grafting of the metal complex onto a solid support. Porous materials such as silica (B1680970), alumina (B75360), zeolites, or polymers can serve as effective supports. The choice of support and the method of immobilization are crucial for maintaining the catalytic activity and preventing leaching of the active bismuth species.
Another strategy involves the synthesis of hybrid materials where the bismuth complex is an integral part of a larger framework, such as a metal-organic framework (MOF) or a coordination polymer. This approach can provide a well-defined and stable catalytic environment. The development of heterogeneous catalysts often involves a trade-off between activity, selectivity, and stability, requiring careful optimization of the catalyst preparation and reaction conditions.
Precursor for Bismuth-Containing Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound serves as a valuable precursor for the synthesis of bismuth-containing coordination polymers and MOFs. Bismuth-based MOFs are of particular interest due to their potential applications in gas storage, separation, and catalysis, coupled with the low toxicity of bismuth. researchgate.netnih.gov
The synthesis of Bi-MOFs often involves the reaction of a bismuth salt with a multitopic organic linker. researchgate.netrsc.org this compound can be used as the bismuth source, where the acetylacetonate ligands are displaced by the organic linkers during the solvothermal or hydrothermal synthesis. The volatility and solubility of this compound in common organic solvents make it a suitable precursor for various synthesis techniques, including atomic layer deposition (ALD) for thin film applications. researchgate.netrsc.org
The structure and properties of the resulting coordination polymers and MOFs are highly dependent on the choice of the organic linker and the reaction conditions. The coordination chemistry of bismuth is diverse, allowing for the formation of a wide range of structures with different dimensionalities and pore architectures. utexas.edu
Table 2: Examples of Bismuth-Containing MOFs and Coordination Polymers
| Compound Name | Precursor Example | Linker | Reference |
| CAU-35 | Bismuth(III) nitrate (B79036) pentahydrate | Triazine-2,4,6-triyl-tribenzoic acid | nih.gov |
| CAU-7-TATB | Bismuth(III) nitrate pentahydrate | Triazine-2,4,6-triyl-trisbenzoic acid | rsc.org |
| Bi-MOFs | Bismuth nitrate pentahydrate | Multi-carboxylate organic linkers | researchgate.net |
Investigation of Related Energetic Bismuth(III) Beta-Diketonate Compounds
The field of energetic materials is continuously seeking new compounds with improved performance and safety characteristics. Metal complexes, including those with beta-diketonate ligands, are being explored for their potential as energetic materials. While extensive research on the energetic properties of this compound is limited, the thermal decomposition behavior of related bismuth compounds provides some insights.
The thermal decomposition of bismuth complexes can lead to the formation of bismuth oxide, a component in some energetic formulations. The nature of the ligands significantly influences the decomposition temperature and the energy released. For instance, the thermal decomposition of bismuth laurates has been studied to understand their kinetic parameters.
The investigation of energetic Bismuth(III) beta-diketonate compounds would involve synthesizing analogues of this compound with ligands containing energetic functionalities, such as nitro or azido groups. The thermal stability and decomposition pathways of these new compounds would then be characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The goal would be to design molecules that decompose rapidly to produce a large volume of gas and a significant amount of heat, which are key characteristics of energetic materials.
Theoretical and Computational Chemistry Approaches to Tris Pentane 2,4 Dionato Bismuth
Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Charge Distribution
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, bonding characteristics, and charge distribution within Tris(pentane-2,4-dionato)bismuth. While specific computational studies focusing solely on this bismuth complex are not abundant in the literature, the methodologies applied to analogous metal acetylacetonate (B107027) complexes provide a clear framework for the expected findings.
DFT methods, utilizing functionals like B3LYP, are commonly employed to optimize the geometry of such complexes and to calculate their electronic properties. For a hypothetical monomeric Bi(acac)₃ molecule, these calculations would predict a distorted octahedral geometry around the bismuth center. However, experimental evidence has shown that in the solid state, this compound exists as a one-dimensional polymer where one of the acetylacetonate ligands acts as a bridge between two bismuth atoms. dokumen.pubresearchgate.netucl.ac.ukacs.org This polymeric nature significantly influences its electronic structure.
Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would reveal the nature of the Bi-O bonds. These are expected to have significant ionic character, given the difference in electronegativity between bismuth and oxygen. The analysis would also detail the delocalization of electrons within the acetylacetonate rings.
Charge distribution calculations would show a significant positive charge on the bismuth atom and negative charges on the oxygen atoms, consistent with the polar nature of the Bi-O bonds. The distribution of charge throughout the organic ligands would also be elucidated, highlighting the electronic effects of the coordination to the metal center.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Monomeric M(acac)₃ Complex (M = Al)
| Parameter | Value |
| M-O bond length (Å) | 1.89 |
| O-M-O bond angle (°) | 98.4 |
| C-O bond length (Å) | 1.29 |
| C-C bond length (in chelate ring, Å) | 1.40 |
Note: This data is for Al(acac)₃ and serves as a representative example of the type of information obtained from DFT calculations. nih.gov Specific values for Bi(acac)₃ would differ, particularly the M-O bond length, which would be longer for the larger bismuth ion.
Molecular Dynamics Simulations for Conformational Analysis, Intermolecular Interactions, and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound, especially its conformational landscape, intermolecular interactions, and behavior in solution. Such simulations model the movement of atoms over time, providing a detailed picture of the complex's flexibility and interactions with its environment.
Furthermore, MD simulations can be used to investigate the aggregation behavior of the complex in solution, which is particularly relevant given its polymeric structure in the solid state. These simulations could help determine whether the polymeric structure is retained in solution or if the complex exists as discrete monomeric or oligomeric species.
Computational Studies of Reaction Mechanisms, Transition States, and Catalytic Cycles
Computational chemistry offers invaluable tools for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation.
For instance, if this compound were to be used as a catalyst, computational methods could be used to model the entire catalytic cycle. This would involve identifying the active catalytic species, the binding of substrates, the transition states for the key bond-forming or bond-breaking steps, and the release of the product. While specific studies on the catalytic applications of this bismuth complex are limited, the general approach has been widely applied to other metal acetylacetonate complexes in areas like polymerization and organic synthesis.
The calculation of transition state geometries and their corresponding energies allows for the determination of activation barriers, which are crucial for understanding reaction rates. This information is vital for optimizing reaction conditions and for the rational design of more efficient catalysts.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, including infrared (IR), UV-Vis, and Vibrational Circular Dichroism (VCD) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a compound and to assign specific spectral features to particular molecular motions or electronic transitions.
For this compound, DFT calculations can be used to predict its vibrational frequencies. The calculated IR spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed bands. A strong coupling between the chelated ring modes is expected. nih.gov The vibrations of the metal-ligand bonds would be found in the lower frequency range of the spectrum. nih.gov
Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of such complexes. These calculations can predict the energies and intensities of the electronic transitions, helping to understand the origin of the observed colors and the electronic structure of the excited states.
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules, can also be theoretically modeled. For a chiral analogue of this compound, computational predictions of its VCD spectrum would be essential for determining its absolute configuration.
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Metal Tris(acetylacetonate) Complex
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch | 3000-3100 |
| C=O stretch | 1550-1600 |
| C=C stretch | 1450-1500 |
| M-O stretch | 400-500 |
Note: These are typical frequency ranges for metal acetylacetonate complexes and are not specific to this compound.
Relativistic Effects and Their Influence on Electronic Structure and Properties of Heavy Metal Complexes
Due to the presence of the heavy bismuth atom, relativistic effects play a significant role in determining the electronic structure and properties of this compound. nih.govacs.orgmostwiedzy.plchemrxiv.orgacs.org These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals.
A fascinating consequence of relativistic effects in heavy-element chemistry is the phenomenon of parity violation. Parity violation, which arises from the weak nuclear force, leads to a tiny energy difference between the two enantiomers of a chiral molecule. While this energy difference is extremely small, it has been a subject of intense theoretical and experimental interest. nih.govacs.orgchemrxiv.orgresearchgate.net For a chiral analogue of this compound, the large nuclear charge of bismuth would be expected to enhance the magnitude of the parity-violating energy difference, making such complexes potential candidates for the experimental detection of this fundamental phenomenon. nih.gov Theoretical calculations are crucial for predicting the magnitude of this effect and for guiding the design of suitable experimental setups. nih.gov
Q & A
What synthetic methods are recommended for preparing Tris(pentane-2,4-dionato)bismuth with high purity, and how can side products be minimized?
Basic Research Question
A common approach involves refluxing bismuth nitrate with pentane-2,4-dione (acetylacetone) in a molar ratio of 1:3 in ethanol or methanol under inert atmosphere. To minimize hydrolysis of the bismuth precursor, strict anhydrous conditions and controlled pH (6–7) are critical. Post-synthesis, recrystallization from toluene or dichloromethane-hexane mixtures improves purity. Side products like oxo-bridged oligomers can form if moisture is present; these are detectable via FT-IR (absence of broad O-H stretches) and elemental analysis .
How can the molecular structure and chirality of this compound be experimentally confirmed?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) allows precise determination of bond lengths and angles, confirming the octahedral coordination and D₃ symmetry . For chirality, circular dichroism (CD) spectroscopy in solution can distinguish ∆ and Λ enantiomers, while vibrational CD (VCD) is effective for solid-state analysis .
What strategies resolve contradictions in reported crystallographic data for Tris(β-diketonato) complexes?
Advanced Research Question
Discrepancies in lattice parameters (e.g., monoclinic vs. cubic systems) often arise from solvent-dependent polymorphism. For example, solvent removal during crystallization can induce phase transitions. To address this, perform variable-temperature PXRD and monitor solvent content via thermogravimetric analysis (TGA). Redundant data collection (e.g., multiple crystals from different solvents) and Hirshfeld surface analysis help identify solvent-matrix interactions influencing symmetry .
How can this compound be integrated into metal-organic frameworks (MOFs), and what factors dictate framework topology?
Advanced Research Question
The complex acts as a secondary building unit (SBU) when reacted with ditopic ligands (e.g., 4,4'-bipyridine). Solvent polarity and coordination strength determine framework geometry: nonpolar solvents (toluene) favor 2D grids, while polar solvents (DMF) promote 3D networks. Use synchrotron-based SC-XRD to resolve large unit cells (e.g., a = 7.758 Å, b = 28.981 Å in monoclinic systems) and electron density maps to confirm connectivity .
What computational methods are suitable for modeling the electronic properties of this compound?
Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for bismuth can predict frontier molecular orbitals and charge distribution. Pairing with SC-XRD data refines bond-critical-point parameters via quantum theory of atoms in molecules (QTAIM). For chiral properties, time-dependent DFT (TD-DFT) simulations of CD spectra validate experimental enantiomeric assignments .
How do steric and electronic effects of substituents on β-diketonate ligands influence the stability of this compound derivatives?
Advanced Research Question
Electron-withdrawing groups (e.g., –CF₃) on the β-diketonate backbone increase Lewis acidity at the bismuth center, enhancing stability toward hydrolysis but reducing solubility. Steric bulk (e.g., tert-butyl groups) disrupts π-stacking, favoring monomeric forms. Systematic variation of substituents, coupled with cyclic voltammetry (to assess redox stability) and dynamic light scattering (DLS) for aggregation studies, provides structure-property relationships .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data for the bismuth complex is limited, analogous tris(β-diketonato) metal complexes (e.g., iron) suggest precautions:
- Use fume hoods to avoid inhalation of fine powders (ACGIH TWA: 1 mg/m³).
- Wear nitrile gloves and safety goggles (Skin Sens. 1A, H317 per CLP guidelines).
- Store in amber glass under argon at <30°C to prevent ligand degradation .
How can enantioselective synthesis of this compound be achieved for chiral liquid crystal applications?
Advanced Research Question
Chiral induction requires chiral auxiliaries (e.g., (-)-sparteine) during complexation. Asymmetric counterion-directed catalysis (ACDC) with TRISPHAT anions enriches one enantiomer. Monitor enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak IA). For liquid crystal doping, correlate ee values with helical twisting power (HTP) in nematic phases using polarized optical microscopy (POM) .
What analytical techniques validate the absence of redox degradation in this compound during electrochemical studies?
Advanced Research Question
Combine cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) with in-situ UV-vis spectroscopy to detect ligand-centered redox events. X-ray photoelectron spectroscopy (XPS) of post-electrolysis electrodes confirms bismuth oxidation state (Bi³⁺: binding energy ~159 eV for Bi 4f₇/₂). For bulk stability, ICP-MS quantifies dissolved metal ions after potentiostatic holds .
How does solvent polarity affect the supramolecular assembly of this compound with π-acidic aromatic systems?
Advanced Research Question
In nonpolar solvents (hexane), π-π stacking between acetylacetonate ligands and coronene forms columnar structures, characterized by small-angle X-ray scattering (SAXS). In polar aprotic solvents (acetonitrile), competitive solvation disrupts stacking, favoring discrete adducts. Use fluorescence quenching assays with pyrene probes to quantify association constants (Ka) and DFT-D3 dispersion corrections to model interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
